molecular formula C12H9N3 B1581020 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile CAS No. 1206-85-5

2,4,6-trimethylbenzene-1,3,5-tricarbonitrile

Cat. No.: B1581020
CAS No.: 1206-85-5
M. Wt: 195.22 g/mol
InChI Key: WURVTDKUHZJPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethylbenzene-1,3,5-tricarbonitrile is an organic compound with the molecular formula C12H9N3. It is a derivative of benzene, where three methyl groups and three cyano groups are attached to the benzene ring at positions 2, 4, 6, and 1, 3, 5, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trimethylbenzene-1,3,5-tricarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2,4,6-trimethylbenzene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity, and involves the use of industrial-grade reagents and equipment. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylbenzene-1,3,5-tricarbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Trimethylbenzene-1,3,5-tricarbonitrile is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethylbenzene-1,3,5-tricarbonitrile is unique due to the presence of three cyano groups, which impart distinct chemical properties such as high reactivity and the ability to form strong hydrogen bonds. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

2,4,6-trimethylbenzene-1,3,5-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURVTDKUHZJPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C#N)C)C#N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152925
Record name 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206-85-5
Record name 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

CuCN (220 g, 243 mmol) and pyridine (146.7 g, 1.85 mol) were added to a high pressure reaction vessel, and well mixed, and then 2,4,6-tribromo-1,3,5-trimethylbenzene(25 g, 75.8 mmol) was added thereto. The reaction mixture was reacted at 205° C. for 2 hours. Cu therein was excluded with excessive methylene diamine, and then filtered by MC. Water in the reaction mixture was eliminated over MgSO4, and then solvent therein was evaporated in vacuum. The residue was absorbed to silica gel column and separated with a tube chromatography (Hx:MC=3:1) to obtain white solid [yield : 6 g (40.59%)].
Name
CuCN
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
146.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-trimethylbenzene-1,3,5-tricarbonitrile
Reactant of Route 2
Reactant of Route 2
2,4,6-trimethylbenzene-1,3,5-tricarbonitrile
Reactant of Route 3
2,4,6-trimethylbenzene-1,3,5-tricarbonitrile
Reactant of Route 4
Reactant of Route 4
2,4,6-trimethylbenzene-1,3,5-tricarbonitrile
Reactant of Route 5
Reactant of Route 5
2,4,6-trimethylbenzene-1,3,5-tricarbonitrile
Reactant of Route 6
Reactant of Route 6
2,4,6-trimethylbenzene-1,3,5-tricarbonitrile
Customer
Q & A

Q1: How does the structure of TBTN contribute to the photocatalytic activity of the TBTN-COF?

A1: In the TBTN-COF, TBTN serves as the electron-rich building block, partnering with benzotrithiophene-2,5,8-tricarbaldehyde (BTT). When exposed to light, the TBTN unit readily donates an electron in an ultrafast transfer process (less than 500 fs). [] This electron transfer creates a charge separation within the COF, leaving the BTT unit electron deficient (hole accumulated) and the TBTN unit electron rich. This efficient charge separation is crucial for the photocatalytic activity, as it prevents rapid recombination of the excited state and extends the lifetime of the charge carriers, allowing them to participate in redox reactions with adsorbed molecules. Furthermore, the cyanide groups in the TBTN structure are believed to play a crucial role in the adsorption and activation of molecular oxygen, facilitating the two-electron reduction pathway to produce H2O2. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.